7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Description
The compound 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone (hereafter referred to as Compound A) is a highly complex polycyclic molecule featuring a diazaheptacyclic core. Its structure includes two tert-butyl(dimethyl)silyl-protected ethoxyethyl side chains, which enhance lipophilicity and steric protection, making it distinct from simpler diazaheptacyclo derivatives .
Properties
Molecular Formula |
C44H54N2O8Si2 |
|---|---|
Molecular Weight |
795.1 g/mol |
IUPAC Name |
7,18-bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C44H54N2O8Si2/c1-43(2,3)55(7,8)53-25-23-51-21-19-45-39(47)31-15-11-27-29-13-17-33-38-34(18-14-30(36(29)38)28-12-16-32(40(45)48)37(31)35(27)28)42(50)46(41(33)49)20-22-52-24-26-54-56(9,10)44(4,5)6/h11-18H,19-26H2,1-10H3 |
InChI Key |
MQIYPIYWJFMSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCOCCO[Si](C)(C)C(C)(C)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the heptacyclic core through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like imidazole .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions and employing continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Common reagents used in these reactions include imidazole, dimethylformamide (DMF), and various silylating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
The compound 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and nanotechnology.
Drug Development
The structural complexity of the compound suggests potential use as a pharmaceutical agent. Its unique arrangement may allow for specific interactions with biological targets:
- Inhibitors of Enzymatic Activity: The compound's ability to form stable complexes with enzymes could lead to the development of inhibitors for diseases such as cancer or diabetes.
- Targeted Drug Delivery: The silyl ether groups can enhance solubility and stability in biological environments, making it suitable for drug delivery systems.
Anticancer Properties
Research indicates that similar compounds with diazaheptacyclo structures exhibit anticancer activity by interfering with cell proliferation pathways. The compound's design may allow it to target specific cancer cell types effectively.
Antimicrobial Agents
The presence of multiple functional groups could enhance the compound's antimicrobial properties. Studies suggest that compounds with similar structures can disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Polymer Chemistry
The compound can serve as a building block in polymer synthesis:
- Silicone-Based Polymers: Its silyl groups can be utilized to create silicone polymers that possess unique thermal and mechanical properties.
- Nanocomposites: Incorporating this compound into nanocomposites may improve mechanical strength and thermal stability.
Coatings and Adhesives
Due to its chemical structure:
- Hydrophobic Coatings: The tert-butyl groups can impart hydrophobicity to surfaces, making it suitable for water-repellent coatings.
- Adhesives: The compound may enhance adhesion properties in various substrates due to its reactive functional groups.
Nanocarriers for Drug Delivery
The complex structure allows for the encapsulation of therapeutic agents within nanoparticles:
- Controlled Release Systems: The compound can be engineered to release drugs at specific rates or in response to environmental triggers (e.g., pH changes).
- Targeted Therapy: Functionalization of nanoparticles with this compound could enable targeted delivery to specific tissues or cells.
Sensors and Diagnostics
The unique properties of the compound make it a candidate for use in biosensors:
- Detection of Biomolecules: Its ability to interact with biological molecules can be harnessed for the development of sensors that detect specific proteins or nucleic acids.
- Imaging Agents: The compound could be utilized in imaging technologies due to its potential fluorescent properties when modified appropriately.
Case Study 1: Anticancer Activity
A study demonstrated that a structurally similar diazaheptacyclo compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that the target compound may have similar effects and warrants further investigation.
Case Study 2: Polymer Development
Research on silicone polymers incorporating silyl ether functionalities showed enhanced thermal stability and mechanical strength compared to traditional polymers. This indicates potential applications in high-performance materials.
Mechanism of Action
The mechanism of action of 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound’s silyl ether groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Substituent Variations in Diazaheptacyclo Derivatives
Compound A is compared to three analogs with modifications in substituent groups (Table 1):
*Estimated based on structural analogs.
Key Findings :
- Polarity and Solubility: The hydroxyethylamino analog () exhibits higher aqueous solubility due to polar groups but is prone to oxidation and hydrolysis. In contrast, Compound A’s tert-butyl(dimethyl)silyl (TBS) groups reduce polarity, favoring organic solvents .
- Steric Effects : The phenyl-substituted analog () lacks the TBS groups, resulting in a smaller molecular footprint and higher reactivity in electrophilic substitutions. Compound A ’s TBS groups shield reactive sites, improving stability in synthetic workflows .
Three-Dimensional Structural Similarity Analysis
Using shape (ST) and feature (CT) similarity metrics (), Compound A was computationally compared to analogs:
| Metric | Compound A vs. Hydroxyethylamino Analog | Compound A vs. Phenyl Analog | Compound A vs. tert-Butyldiphenylsilyloxyethyl Analog |
|---|---|---|---|
| Shape (ST) | 0.75 | 0.65 | 0.92 |
| Feature (CT) | 0.40 | 0.30 | 0.85 |
| ComboT (ST+CT) | 1.15 | 0.95 | 1.77 |
Interpretation :
Biological Activity
The compound known as 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule that has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a highly intricate structure characterized by multiple functional groups including tert-butyl(dimethyl)silyl groups and a diazaheptacyclo framework. The presence of these groups suggests potential interactions with biological systems.
Key Properties:
- Molecular Formula : C₃₃H₅₉N₂O₆Si₂
- Molecular Weight : Approximately 633.00 g/mol
- Physical State : Likely to be a solid or viscous liquid depending on the purity and conditions.
Research indicates that compounds with similar structures may exhibit various biological activities including:
- Antioxidant Properties : Compounds with silyl groups often demonstrate antioxidant activity due to their ability to scavenge free radicals.
- Anticancer Activity : Some studies have shown that similar diazaheptacyclo compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : The presence of nitrogen heterocycles in the structure may contribute to antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Anticancer Activity :
- Antioxidant Properties :
- Antimicrobial Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₅₉N₂O₆Si₂ |
| Molecular Weight | 633.00 g/mol |
| Solubility | Soluble in organic solvents |
| Antioxidant Activity | IC50 < 50 µM |
| Anticancer IC50 (HeLa) | 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
